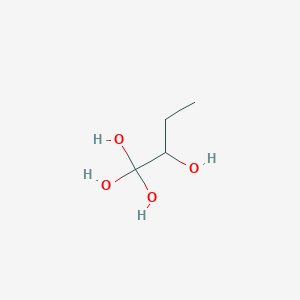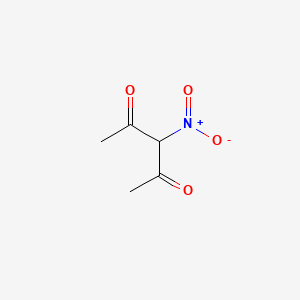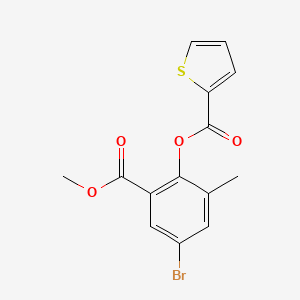
2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, a methoxycarbonyl group, and a methylphenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester typically involves multiple steps, starting with the preparation of the core thiophene ring. One common method involves the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by esterification with 4-bromo-2-(methoxycarbonyl)-6-methylphenol under acidic conditions to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the methoxycarbonyl and methylphenyl ester groups.
2-Bromo-3-thiophenecarboxylic acid: Different bromine position and lacks the ester groups
Uniqueness
2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the methoxycarbonyl and methylphenyl ester groups distinguishes it from other similar compounds and may enhance its utility in various applications .
Properties
CAS No. |
36050-32-5 |
|---|---|
Molecular Formula |
C14H11BrO4S |
Molecular Weight |
355.21 g/mol |
IUPAC Name |
(4-bromo-2-methoxycarbonyl-6-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11BrO4S/c1-8-6-9(15)7-10(13(16)18-2)12(8)19-14(17)11-4-3-5-20-11/h3-7H,1-2H3 |
InChI Key |
LNOILASRCKQIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CS2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


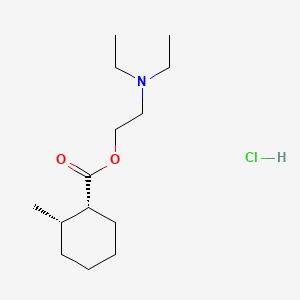
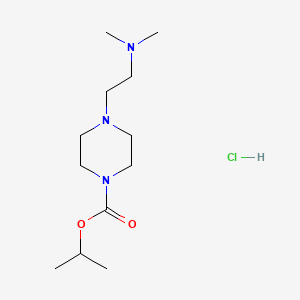
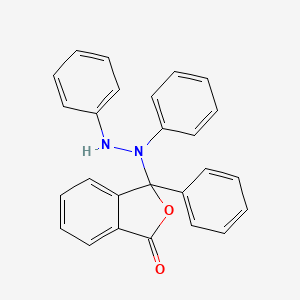
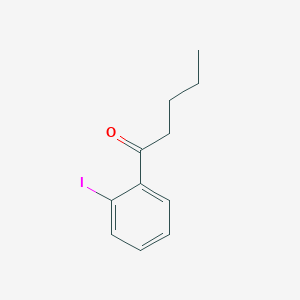
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
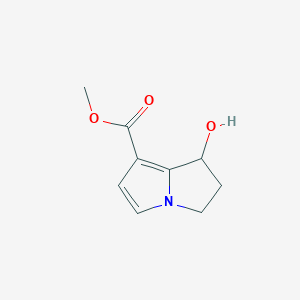
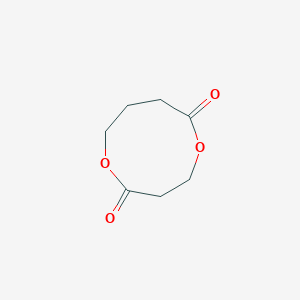

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

